molecular formula C15H19N3O4S2 B1427073 2,5-Dioxopyrrolidin-1-yl 2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoate CAS No. 1193111-73-7

2,5-Dioxopyrrolidin-1-yl 2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoate

Cat. No. B1427073
M. Wt: 369.5 g/mol
InChI Key: DVABDPJDROOSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08236319B2

Procedure details

2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoic acid (218) (92 mg, 0.338 mmol), 1-hydroxypyrrolidine-2,5-dione (65 mg, 0.565 mmol) and EDC (185 mg, 0.965 mmol) was stirred in 3 ml of DMA at 50° C. overnight. The mixture was evaporated and purified on a SiO2 column eluted with from 1:10 to 1:4 of methanol/CH2Cl2 to afford 43 mg (35%) of the title product. 1H NMR (CDl3OD) 8.40 (m, 1H), 7.83 (m, 2H), 7.22 (m, 1H), 3.34 (m, 1H), 2.82 (m, 2H), 2.75 (s, 4H), 2.66 (s, 6H), 1.98 (m, 2H); 13C NMR 177.21, 161.78, 161.12, 150.68, 139.37, 122.70, 121.66, 70.80, 44.16, 43.15, 36.06, 27.38; ESI MS m/z+369.2 (M+H).
Name
2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoic acid
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
65 mg
Type
reactant
Reaction Step One
Name
Quantity
185 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:17])[CH:3]([CH2:7][CH2:8][S:9][S:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1)[C:4]([OH:6])=[O:5].O[N:19]1[C:23](=[O:24])[CH2:22][CH2:21][C:20]1=[O:25].C(Cl)CCl>CC(N(C)C)=O>[CH3:17][N:2]([CH3:1])[CH:3]([CH2:7][CH2:8][S:9][S:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1)[C:4]([O:6][N:19]1[C:23](=[O:24])[CH2:22][CH2:21][C:20]1=[O:25])=[O:5]

Inputs

Step One
Name
2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoic acid
Quantity
92 mg
Type
reactant
Smiles
CN(C(C(=O)O)CCSSC1=NC=CC=C1)C
Name
Quantity
65 mg
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
185 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
purified on a SiO2 column
WASH
Type
WASH
Details
eluted with from 1:10 to 1:4 of methanol/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
CN(C(C(=O)ON1C(CCC1=O)=O)CCSSC1=NC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 43 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.